(2-Chloroethyl)benzene
Description
Contextual Overview of Halogenated Aromatic Compounds
Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring to which one or more halogen atoms (such as chlorine, bromine, fluorine, or iodine) are attached. iloencyclopaedia.org These compounds are not commonly found in nature but are widely synthesized for various industrial and chemical applications. oup.com Their uses range from solvents and intermediates in the production of dyes, pharmaceuticals, and agrochemicals to their application in polymers and as disinfectants. iloencyclopaedia.orgallen.innumberanalytics.com
The introduction of a halogen atom to an aromatic ring, a process known as halogenation, is a fundamental type of electrophilic aromatic substitution reaction. allen.innumberanalytics.com The presence of the halogen atom on the aromatic ring can significantly influence the compound's physical and chemical properties, including its reactivity, polarity, and biological activity.
Significance in Contemporary Chemical Science
(2-Chloroethyl)benzene holds considerable significance in modern chemical science due to its utility as a reactive intermediate. The chlorine atom attached to the ethyl side chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a crucial precursor in the synthesis of a wide array of more complex molecules.
Its applications are particularly notable in the pharmaceutical and agrochemical industries, where it serves as a starting material for the synthesis of active ingredients. For instance, it is a key intermediate in the production of the multiple sclerosis drug Fingolimod hydrochloride. innospk.com Furthermore, it is utilized in the synthesis of plasticizers, dyes, and other specialty chemicals. innospk.com The compound's ability to participate in various chemical transformations underscores its importance as a versatile building block in organic synthesis. innospk.com
Structure
2D Structure
Properties
IUPAC Name |
2-chloroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNZINNZIQVULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060748 | |
| Record name | 1-Chloro-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
198 °C | |
| Record name | 2-Phenyl-1-chloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform | |
| Record name | 2-Phenyl-1-chloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
| Record name | 2-Phenyl-1-chloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.69 mm Hg at 25 °C | |
| Record name | 2-Phenyl-1-chloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light red, clear liquid | |
CAS No. |
622-24-2, 1331-31-3 | |
| Record name | Phenylethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, chloroethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloroethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-phenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T86VN1QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenyl-1-chloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Properties and Synthesis of 2 Chloroethyl Benzene
(2-Chloroethyl)benzene is a colorless to slightly yellow transparent liquid. innospk.com It has a molecular weight of 140.61 g/mol . nist.govsigmaaldrich.com
Physical and Chemical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉Cl |
| Molecular Weight | 140.61 g/mol |
| Melting Point | -60 °C |
| Boiling Point | 82-84 °C at 16 mmHg |
| Density | 1.069 g/mL at 25 °C |
| Flash Point | 64 °C (closed cup) |
| Water Solubility | 0.1 g/L at 20 °C |
Data sourced from multiple references. innospk.comsigmaaldrich.comlookchem.comjinyuchemical.com
Several methods can be employed for the synthesis of this compound. A common industrial method involves the chlorination of ethylbenzene (B125841). prepchem.com This can be achieved by reacting ethylbenzene with chlorine gas, often with the use of a radical initiator like benzoyl peroxide or azo-bis-isobutyronitrile and heat or light to facilitate the reaction. prepchem.com Another synthetic route involves the reaction of benzene (B151609) with ethylene (B1197577) oxide, followed by chlorination. Additionally, it can be prepared by reacting benzene with ethylene dichloride in the presence of a Lewis acid catalyst like aluminum chloride. One laboratory preparation involves the treatment of 2-phenylethanol (B73330) with thionyl chloride.
Mechanistic Investigations of 2 Chloroethyl Benzene Reactivity
Nucleophilic Substitution Reactions
The chlorine atom in (2-chloroethyl)benzene is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its application as an alkylating agent in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Kinetics and Stereochemistry of SN1/SN2 Pathways
The nucleophilic substitution of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the favored pathway depending on the reaction conditions and the nature of the nucleophile.
S(_N)2 Mechanism: As a primary haloalkane, this compound generally favors the S(_N)2 pathway. researchgate.net This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the backside relative to the leaving chloride ion. libretexts.org This backside attack leads to an inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com The rate of an S(_N)2 reaction is bimolecular, depending on the concentration of both the substrate and the nucleophile. libretexts.org Stronger nucleophiles and less sterically hindered substrates favor the S(_N)2 mechanism. masterorganicchemistry.com
S(_N)1 Mechanism: The S(_N)1 pathway becomes more competitive under conditions that favor the formation of a carbocation intermediate. This pathway is disfavored for this compound because it would involve the formation of a less stable primary carbocation. researchgate.net However, if a rearrangement to a more stable carbocation, such as a benzylic carbocation, is possible, the S(_N)1 mechanism can occur. masterorganicchemistry.com The S(_N)1 reaction is a two-step process: the slow, rate-determining step is the departure of the leaving group to form a carbocation, followed by a fast attack of the nucleophile. masterorganicchemistry.com The resulting carbocation is trigonal planar, allowing the nucleophile to attack from either face, which can lead to a mixture of stereoisomers (racemization). masterorganicchemistry.comyoutube.com
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Pathways for this compound
| Feature | S(_N)1 Pathway | S(_N)2 Pathway |
| Mechanism | Two-step (carbocation intermediate) masterorganicchemistry.com | Single concerted step libretexts.org |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Stereochemistry | Racemization (mixture of retention and inversion) masterorganicchemistry.com | Inversion of configuration libretexts.orgmasterorganicchemistry.com |
| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
| Leaving Group | Good leaving group required | Good leaving group required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Heteroatom Nucleophile Interactions (e.g., Oxygen, Nitrogen, Sulfur)
This compound readily reacts with various heteroatom nucleophiles, leading to the formation of a diverse range of products.
Oxygen Nucleophiles: Reaction with hydroxide (B78521) ions (OH⁻) or alkoxides leads to the formation of alcohols or ethers, respectively. For instance, treatment with sodium hydroxide can yield 2-phenylethanol (B73330).
Nitrogen Nucleophiles: Ammonia (NH₃) and amines react to form the corresponding phenylethylamines. These reactions are crucial in the synthesis of many pharmaceutical compounds.
Sulfur Nucleophiles: Thiols and their conjugate bases can displace the chloride to form thioethers.
The chloroethyl groups are susceptible to nucleophilic substitution, allowing the compound to react with a variety of nucleophiles. smolecule.com The formation of covalent bonds with nucleophilic sites on biomolecules is a key aspect of the biological activity of some related compounds. smolecule.com
Oxidative Transformation Mechanisms
This compound can be oxidized to form various oxygenated species. The specific products formed depend on the oxidizing agent and the reaction conditions.
Formation of Oxygenated Species (e.g., Alcohols, Carboxylic Acids)
Oxidation of this compound can lead to the formation of alcohols and carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions can be used to achieve these transformations. For example, oxidation can yield phenylacetic acid or benzyl (B1604629) alcohol. The metabolic activation of similar compounds can lead to the generation of reactive oxygen species (ROS), which contribute to oxidative stress.
Reductive Pathways and Product Profiling
The reduction of this compound typically involves the removal of the chlorine atom and/or the saturation of the benzene (B151609) ring.
Catalytic Hydrogenation and Hydride Reductions
Catalytic Hydrogenation: This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). doubtnut.com Catalytic hydrogenation can reduce this compound to ethylbenzene (B125841). The hydrogenation of aromatic rings generally requires more forceful conditions, such as high temperature and pressure, compared to the reduction of alkenes or alkynes. lumenlearning.com
Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) can also be used to reduce this compound. These reagents act as a source of hydride ions (H⁻), which displace the chloride ion. Polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst has also been shown to be an effective reducing agent for similar compounds. gelest.com
Table 2: Common Reagents and Products in the Reactivity of this compound
| Reaction Type | Reagent(s) | Major Product(s) |
| Nucleophilic Substitution | Sodium hydroxide (NaOH), Ammonia (NH₃) | 2-Phenylethanol, Phenylethylamine |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Phenylacetic acid, Benzyl alcohol |
| Reduction | Catalytic hydrogenation (Pd/C), Lithium aluminum hydride (LiAlH₄) | Ethylbenzene |
Electrophilic Aromatic Substitution on the Benzene Moiety
The (2-chloroethyl) group, -CH₂CH₂Cl, attached to a benzene ring functions as an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This directing effect stems from the interplay of inductive and resonance (or hyperconjugation) effects. While the chlorine atom imparts an electron-withdrawing inductive effect (-I) on the ethyl group, the alkyl chain itself is generally considered an electron-donating group (+I) relative to hydrogen. wikipedia.org This electron-donating nature activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.org
Substituents that activate the ring direct incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) carbons. savemyexams.com This is because the carbocation intermediate, known as the arenium ion or sigma complex, formed during the attack at these positions is more stabilized. libretexts.orglibretexts.org For an alkylbenzene like this compound, the electron-donating character of the alkyl group helps to delocalize and stabilize the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions. wikipedia.org
While the chloroalkyl group is an activator and ortho, para-director, the presence of the electronegative chlorine atom does have a nuanced effect. For instance, in the nitration of benzyl chloride (-CH₂Cl), which is structurally similar, the primary products are the ortho and para isomers, confirming the directing effect. stackexchange.com However, the electron-withdrawing nature of the chlorine slightly deactivates the ring compared to toluene (B28343) (-CH₃). stackexchange.com For this compound, the inductive effect of the chlorine is further attenuated by the additional methylene (B1212753) group, making its activating effect more pronounced than that of benzyl chloride.
Generally, the para product is favored over the ortho product due to reduced steric hindrance. libretexts.org The bulkiness of the (2-chloroethyl) group can impede the approach of the electrophile to the adjacent ortho positions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes
| Substituent Group | Directing Effect | Reactivity Compared to Benzene | Predominant Products |
|---|---|---|---|
| -CH₂CH₃ (Ethyl) | ortho, para | Activating | ortho and para |
| -CH₂Cl (Chloromethyl) | ortho, para stackexchange.com | Weakly Activating/Deactivating stackexchange.com | ortho and para stackexchange.com |
| -CH₂CH₂Cl | ortho, para | Activating | ortho* and *para |
| -NO₂ (Nitro) | meta savemyexams.com | Deactivating savemyexams.com | meta |
Elimination Reactions and Unsaturated Product Generation
This compound is a key precursor for the generation of styrene (B11656), an important industrial monomer, through an elimination reaction. cranfield.ac.ukresearchgate.net This process, known as dehydrochlorination, involves the removal of a hydrogen atom from the alpha-carbon (the one attached to the benzene ring) and the chlorine atom from the beta-carbon of the ethyl side chain. science-revision.co.uk
The reaction yields styrene and hydrogen chloride (HCl). cranfield.ac.uk This transformation is typically promoted by heat or the presence of a base. science-revision.co.ukcn-alchemist.com The mechanism of this elimination can follow either a bimolecular (E2) or a unimolecular (E1) pathway, largely dependent on the reaction conditions.
E2 Mechanism : This pathway is favored by the use of a strong base, such as potassium hydroxide in an alcoholic solution. science-revision.co.uk The base abstracts a proton from the carbon adjacent to the benzene ring, while the chloride ion departs simultaneously in a single, concerted step. This process forms the carbon-carbon double bond of styrene. science-revision.co.uk
Thermal/Catalytic Elimination : In the absence of a strong base, elimination can occur at high temperatures. cranfield.ac.uk Studies have shown that thermal dehydrochlorination of this compound to styrene begins at approximately 200°C, with the conversion rate increasing with temperature. cranfield.ac.ukresearchgate.net At 400°C, a significant portion of this compound is converted to styrene, though some may still remain even at temperatures as high as 550°C. researchgate.net The use of alkali adsorbents like sodium carbonate (Na₂CO₃) can catalyze the reaction, allowing for complete conversion to styrene at much lower temperatures, such as 180°C. cranfield.ac.uk
According to Zaitsev's rule, when multiple elimination products are possible, the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com In the case of this compound, only one alkene product, styrene, can be formed, so regioselectivity is not a factor.
Table 2: Conditions for Dehydrochlorination of this compound
| Condition | Reagent/Catalyst | Temperature | Primary Product | Reference |
|---|---|---|---|---|
| Thermal | None | ~200°C to >400°C | Styrene | cranfield.ac.uk, researchgate.net |
| Catalytic | Sodium Carbonate (Na₂CO₃) | 180°C | Styrene | cranfield.ac.uk |
| Base-Promoted | Pyridine | 130-140°C | Styrene | google.com |
Derivatives, Analogues, and Structure Reactivity Relationships
Halogenated Phenethyl Derivatives
The identity of the halogen atom in phenethyl halides plays a crucial role in determining the compound's reactivity, primarily in nucleophilic substitution and elimination reactions.
Studies comparing the reactivity of (2-chloroethyl)benzene with its bromo and iodo analogues demonstrate a clear trend in reaction rates. For instance, in nucleophilic substitution reactions, the rate of reaction typically increases in the order of C-Cl < C-Br < C-I. msu.edu This trend is attributed to two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (leaving group). The C-I bond is the weakest and the iodide ion is the most stable leaving group, making (2-iodoethyl)benzene (B101923) the most reactive, while the C-Cl bond is the strongest and the chloride ion is the least stable leaving group, rendering this compound the least reactive among the three. msu.edu
(1-Chloroethyl)benzene, an isomer of this compound, exhibits different reactivity due to the position of the chlorine atom on the benzylic carbon. This position allows for the stabilization of a potential carbocation intermediate through resonance with the benzene (B151609) ring, making it more susceptible to SN1 type reactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| This compound | 622-24-2 | C8H9Cl | 140.61 | 198.2 | 1.069 |
| (2-Bromoethyl)benzene | 103-63-9 | C8H9Br | 185.06 | 220-221 | 1.356 |
| (1-Chloroethyl)benzene | 672-65-1 | C8H9Cl | 140.61 | 195 | 1.063 |
The nature of the halogen not only affects the rate of reaction but can also influence the preferred reaction pathway. While primary alkyl halides like this compound and its bromo analogue predominantly undergo SN2 reactions, the increased reactivity of (2-iodoethyl)benzene can sometimes lead to a greater proportion of elimination products, especially with sterically hindered or strongly basic nucleophiles. bloomtechz.com
The position of the halogen is also a critical determinant of the reaction mechanism. For (1-chloroethyl)benzene, the stability of the benzylic carbocation makes SN1 and E1 pathways more favorable compared to its 2-chloro isomer. guidechem.com
Substituted this compound Isomers and Derivatives
Introducing functional groups to the aromatic ring or modifying the connection between the phenyl and chloroethyl moieties creates a diverse range of derivatives with unique chemical properties.
The addition of substituents to the benzene ring of this compound can alter its electronic properties and, consequently, its reactivity. For example, 1-chloro-4-(2-chloroethyl)benzene contains an additional chlorine atom on the aromatic ring. This electron-withdrawing group deactivates the ring towards electrophilic aromatic substitution but can influence the reactivity of the chloroethyl side chain through inductive effects.
Replacing the direct carbon-carbon bond between the phenyl and ethyl groups with a sulfonyl or ether linkage introduces new functional groups that significantly modify the molecule's chemical behavior.
[(2-Chloroethyl)sulfonyl]benzene, for instance, features a sulfonyl group that is strongly electron-withdrawing. nih.gov This enhances the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack. smolecule.com
Bis(2-chloroethyl) ether is another related compound where an oxygen atom links two 2-chloroethyl groups. nih.govwikipedia.org While not a direct derivative of this compound, it shares the reactive 2-chloroethyl moiety. The ether linkage, however, makes it less reactive than sulfur mustards due to the lower nucleophilicity of the oxygen atom compared to sulfur. wikipedia.org
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 1-Chloro-4-(2-chloroethyl)benzene | 32327-70-1 | C8H8Cl2 | 179.05 | Chlorine on aromatic ring |
| [(2-Chloroethyl)sulfonyl]benzene | 36026-64-1 | C8H9ClO2S | 204.67 | Sulfonyl linkage |
| Bis(2-chloroethyl) ether | 111-44-4 | C4H8Cl2O | 143.01 | Ether linkage |
Mechanistic Implications of Structural Modifications
Structural changes to this compound have profound implications for reaction mechanisms. The substitution pattern on the aromatic ring can influence the rate of nucleophilic substitution on the side chain through electronic effects. Electron-donating groups can slightly decrease the rate of SN2 reactions by reducing the partial positive charge on the alpha-carbon, while electron-withdrawing groups can have the opposite effect.
The nature of the linkage between the phenyl ring and the chloroethyl group is also critical. The presence of a sulfonyl group in [(2-chloroethyl)sulfonyl]benzene, for example, significantly activates the chloroethyl group towards nucleophilic substitution via an SN2 mechanism due to its strong electron-withdrawing nature. smolecule.com In contrast, the direct attachment in this compound results in a less activated system.
Understanding these structure-reactivity relationships is essential for predicting the chemical behavior of this compound derivatives and for designing synthetic routes to new compounds with desired properties.
Advanced Spectroscopic Characterization and Quantitative Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Chloroethyl)benzene, ¹H and ¹³C NMR provide unambiguous evidence for its structural framework.
¹H NMR Spectral Analysis
In the proton (¹H) NMR spectrum of this compound, the distinct chemical environments of the hydrogen atoms result in characteristic signals. The aromatic protons on the benzene (B151609) ring are deshielded and typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The two methylene (B1212753) groups (-CH₂-) of the ethyl chain are diastereotopic and exhibit signals as two distinct triplets. The benzylic protons (Ar-CH₂-) are adjacent to the aromatic ring and resonate around 3.0-3.1 ppm. The protons on the carbon bearing the electronegative chlorine atom (-CH₂-Cl) are further deshielded, appearing downfield at approximately 3.6-3.7 ppm. The integration of these signals corresponds to the number of protons in each environment (5H for aromatic, 2H for benzylic, and 2H for the chloro-substituted methylene).
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | ~7.20 - 7.40 | Multiplet | 5H |
| Methylene (-CH₂-Cl) | ~3.66 | Triplet | 2H |
| Benzylic (Ar-CH₂-) | ~3.03 | Triplet | 2H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound displays six distinct signals corresponding to its eight carbon atoms, due to the symmetry of the phenyl group where the ortho and meta carbons are chemically equivalent. The carbon atom attached to the chlorine (C-Cl) appears around 45 ppm. The benzylic carbon (Ar-C) is observed at approximately 39 ppm. The aromatic carbons resonate in the typical downfield region of 125-140 ppm. The quaternary carbon (the aromatic carbon attached to the ethyl group) shows a distinct signal from the protonated aromatic carbons. spectrabase.com
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-C, Quaternary) | ~139 |
| Aromatic (Ar-CH, Ortho/Meta/Para) | ~126 - 129 |
| Methylene (-CH₂-Cl) | ~45 |
| Benzylic (Ar-CH₂-) | ~39 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.
Infrared (IR) spectroscopy identifies the functional groups in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. Key absorptions include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic ethyl group (in the 2850-2960 cm⁻¹ range). C=C stretching vibrations from the aromatic ring appear in the 1450-1600 cm⁻¹ region. A characteristic C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. nist.gov
UV-Visible (UV-Vis) spectroscopy measures electronic transitions, particularly in molecules with chromophores like the benzene ring. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene, including a strong E-band and a weaker, fine-structured B-band arising from π→π* transitions within the aromatic ring.
| Spectroscopy | Absorption/Wavelength | Assignment |
|---|---|---|
| Infrared (IR) | > 3000 cm⁻¹ | Aromatic C-H Stretch |
| 2850-2960 cm⁻¹ | Aliphatic C-H Stretch | |
| 1450-1600 cm⁻¹ | Aromatic C=C Stretch | |
| 600-800 cm⁻¹ | C-Cl Stretch | |
| UV-Visible (UV-Vis) | ~200-220 nm | E-band (π→π) |
| ~250-270 nm | B-band (π→π, Benzenoid) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound provides key structural information. nist.gov
The molecular ion peak (M⁺) confirms the molecular weight of the compound (140.61 g/mol ). Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the molecular ion appears as a characteristic pair of peaks (M⁺ and M+2) at m/z 140 and 142, with a relative intensity ratio of approximately 3:1. wpmucdn.comdocbrown.info The most prominent fragment in the spectrum is typically the tropylium (B1234903) ion at m/z 91, formed by the loss of a chloromethyl radical (•CH₂Cl) followed by rearrangement. This is a very common and stable fragment for compounds containing a benzyl (B1604629) group.
| m/z | Ion/Fragment | Significance |
|---|---|---|
| 140/142 | [C₈H₉Cl]⁺ | Molecular Ion (M⁺/M+2) |
| 105 | [C₈H₉]⁺ | Loss of Cl radical |
| 91 | [C₇H₇]⁺ | Tropylium Ion (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
Gas Chromatography (GC) for Separation and Quantification
Gas chromatography is a premier technique for separating and analyzing volatile compounds. This compound, being a volatile organic compound, is well-suited for GC analysis.
GC Coupled with Electron Capture Detection (ECD)
For the quantification of trace amounts of this compound, Gas Chromatography coupled with an Electron Capture Detector (GC-ECD) is an exceptionally effective methodology. The ECD is highly selective and sensitive towards electronegative compounds, particularly those containing halogens. scioninstruments.com
The principle of ECD involves a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant standing current in the detector. scioninstruments.com When an electronegative compound like this compound elutes from the GC column and passes through the detector, its chlorine atom captures some of the free electrons. This capture event causes a decrease in the standing current, which is measured as a positive signal. scioninstruments.com The magnitude of this signal is directly proportional to the concentration of the analyte. scioninstruments.com This high sensitivity allows for the detection of halogenated pollutants at extremely low concentrations, often orders of magnitude lower than other detectors like mass spectrometry. researchgate.netusgs.gov
GC Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the definitive identification and quantification of this compound. This hyphenated technique leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
In a typical GC-MS analysis, the volatile this compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is most commonly subjected to electron ionization (EI), where high-energy electrons bombard the molecule, leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.
The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, displaying the molecular ion peak and a characteristic pattern of fragment ions. The mass spectrum of this compound is well-documented in spectral libraries such as the NIST Chemistry WebBook. gcms.cz
Fragmentation Pattern: The molecular ion peak for this compound appears at m/z 140, corresponding to its molecular weight. gcms.cz Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak is observed at m/z 142 with about one-third the intensity of the molecular ion peak. This isotopic pattern is a key indicator for the presence of a chlorine atom in the molecule.
The most abundant fragment ion, which forms the base peak in the spectrum, is typically observed at m/z 105. This corresponds to the loss of a chlorine atom, forming the stable phenylethyl cation ([C₆H₅CH₂CH₂]⁺). Another significant fragment is seen at m/z 91, which arises from a rearrangement and subsequent cleavage to form the highly stable tropylium cation ([C₇H₇]⁺). The presence of these key fragments provides strong evidence for the structure of this compound.
Table 1: Typical GC-MS Analytical Parameters for this compound
| Parameter | Condition |
|---|---|
| Gas Chromatograph (GC) | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial Temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C; Ramp: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 35 - 350 amu |
| Monitored Ions (for SIM) | m/z 140, 142 (Molecular ions), 105 (Base peak), 91 (Tropylium ion) |
Sample Preparation and Trace Analysis Techniques
Effective sample preparation is crucial for accurate and sensitive analysis of this compound, especially at trace levels in complex matrices like environmental or biological samples. The goal is to isolate the analyte from interfering components and pre-concentrate it to a level suitable for instrumental analysis.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for volatile and semi-volatile organic compounds like this compound. researchgate.net It integrates sampling, extraction, and concentration into a single step. epa.gov The technique utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. When the fiber is exposed to a sample (either by direct immersion or headspace extraction), the analyte partitions from the sample matrix into the fiber coating until equilibrium is reached. chromatographyonline.com
For the analysis of this compound, headspace SPME (HS-SPME) is often preferred, particularly for water or soil samples. mdpi.com This minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. The choice of fiber coating is critical and depends on the analyte's polarity and volatility. Given the nonpolar, aromatic nature of this compound, a nonpolar or mixed-phase polarity fiber is most effective.
Table 2: Recommended SPME Fiber Coatings and Conditions for this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Fiber Coating | Polydimethylsiloxane (PDMS) | Nonpolar coating, suitable for nonpolar analytes. |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Mixed-phase coating, effective for a broad range of volatile compounds. | |
| Extraction Mode | Headspace (HS-SPME) | Reduces matrix interference and is ideal for volatile analytes in complex matrices. |
| Extraction Temperature | 40 - 60 °C | Increases the vapor pressure of the analyte, facilitating its transfer to the headspace and partitioning onto the fiber. |
| Extraction Time | 15 - 30 minutes | Sufficient time to approach equilibrium for quantitative analysis. |
| Agitation | Recommended | Speeds up the equilibration process by facilitating mass transfer. |
| Desorption | Thermal desorption in the GC inlet | The trapped analytes are thermally desorbed directly into the GC column for analysis. |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classical and robust technique for isolating compounds from a liquid sample matrix based on their differential solubilities in two immiscible liquids. thermofisher.comgbcsci.com Typically, an aqueous sample containing this compound is mixed with an organic solvent. Due to its nonpolar nature, this compound will preferentially partition into the organic phase, leaving more polar, water-soluble impurities in the aqueous phase.
The choice of the organic solvent is paramount for achieving high extraction efficiency. The ideal solvent should have high solubility for this compound, be immiscible with water, have a boiling point that allows for easy removal and concentration, and be of high purity to avoid introducing contaminants. gbcsci.com
Table 3: Suitable LLE Solvents for this compound Extraction
| Solvent | Polarity | Rationale |
|---|---|---|
| Hexane | Nonpolar | Good for extracting nonpolar aromatic compounds. |
| Dichloromethane | Moderately Polar | Effective for a wide range of organic compounds, but is denser than water. |
| Ethyl Acetate | Moderately Polar | Good solvency for many organic compounds and is less toxic than chlorinated solvents. |
To enhance the extraction efficiency, the "salting-out" effect can be employed by adding a neutral salt (e.g., sodium chloride) to the aqueous phase. This increases the polarity of the aqueous layer, thereby decreasing the solubility of the nonpolar this compound and driving more of it into the organic phase. gavinpublishers.com
Quantitative Analytical Protocols and Purity Assessment
Calibration Curve Development and Internal/External Standard Methods
Accurate quantification of this compound using GC-MS requires the establishment of a calibration model. This is typically achieved by constructing a calibration curve using either the external standard or internal standard method.
External Standard Method: A series of standard solutions containing known concentrations of this compound are prepared and analyzed. A calibration curve is generated by plotting the instrument response (e.g., peak area) against the corresponding concentration. The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating from the calibration curve. This method is straightforward but can be susceptible to variations in injection volume and instrument sensitivity.
Internal Standard Method: To compensate for potential variations, the internal standard method is often preferred. A known amount of a compound that is chemically similar to this compound but not present in the sample (the internal standard) is added to all standards and samples. Deuterated analogs, such as deuterated benzene or toluene (B28343), are often excellent choices for internal standards in GC-MS analysis. nih.gov
The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratio corrects for variations in injection volume and instrument response, leading to improved accuracy and precision.
Validation of Analytical Methodologies
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of this compound. Key validation parameters are established according to guidelines from organizations like the International Council for Harmonisation (ICH).
Table 4: Key Parameters for the Validation of an Analytical Method for this compound
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.995 |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD). | RSD ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No interfering peaks at the retention time of the analyte. |
The validation process ensures that the developed analytical protocols for this compound are robust and provide data of high quality and reliability.
Computational Chemistry and Quantum Mechanical Studies
Molecular Geometry Optimization and Conformational Analysis
Understanding the three-dimensional structure of (2-Chloroethyl)benzene is fundamental to predicting its chemical behavior. Computational methods are employed to find the most stable arrangement of atoms (the optimized geometry) and to explore different spatial orientations (conformations) of the chloroethyl side chain relative to the benzene (B151609) ring.
Table 1: Representative Theoretical Bond Parameters for Substituted Benzenes
| Parameter | Typical Calculated Value (Å or °) | Computational Method |
|---|---|---|
| C-C (ring) Bond Length | 1.39 - 1.40 Å | DFT/B3LYP |
| C-H (ring) Bond Length | ~1.08 Å | DFT/B3LYP |
| C-C (side chain) Bond Length | 1.51 - 1.53 Å | DFT/B3LYP |
| C-Cl Bond Length | ~1.80 Å | DFT/B3LYP |
| C-C-C (ring) Bond Angle | ~120° | DFT/B3LYP |
Note: The values presented are typical for substituted benzenes and serve as an illustrative example of DFT calculation outputs.
Vibrational Frequency Calculations and Spectral Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for molecular identification. materialsciencejournal.org DFT calculations are instrumental in interpreting these experimental spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions. materialsciencejournal.orgijesit.com
For this compound, these calculations help assign spectral bands to vibrations such as:
Phenyl C-H stretching: Typically observed above 3000 cm⁻¹. materialsciencejournal.org
Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region.
Ring C-C stretching: These appear in the 1400-1600 cm⁻¹ range and are characteristic of the benzene ring. materialsciencejournal.org
Ring breathing mode: A symmetric radial expansion and contraction of the benzene ring, often seen as a strong band in Raman spectra around 1000 cm⁻¹. materialsciencejournal.org
C-Cl stretching: The vibration of the carbon-chlorine bond, typically located in the 600-800 cm⁻¹ region. materialsciencejournal.org
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve accuracy, they are commonly multiplied by a scaling factor (e.g., 0.9613 for B3LYP). materialsciencejournal.org This computational analysis provides a complete and reliable assignment of the molecule's fundamental vibrational modes.
Electronic Structure Characterization
The arrangement of electrons in molecular orbitals dictates the chemical reactivity and electronic properties of this compound. Computational methods are used to visualize and quantify these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. ijesit.comwuxiapptec.com
A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. ijesit.com For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO may have significant contributions from the σ* anti-bonding orbitals of the chloroethyl side chain. The energy gap helps to explain the molecule's participation in charge-transfer interactions.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Typical Energy Range (eV) | Significance |
|---|---|---|
| HOMO | -5.0 to -6.0 eV | Electron-donating ability |
| LUMO | -2.0 to -3.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~3.0 eV | Chemical reactivity and stability |
Note: These energy values are representative examples for similar aromatic compounds and illustrate the concept of the HOMO-LUMO gap.
The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nbinno.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
In an MEP map of this compound:
Red regions indicate negative electrostatic potential, representing areas of high electron density. These are typically found around the electronegative chlorine atom and above and below the π-system of the benzene ring. These sites are attractive to electrophiles. researchgate.net
Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas. These are located around the hydrogen atoms and are susceptible to nucleophilic attack. researchgate.net The MEP map provides a clear, intuitive picture of the charge distribution and its relation to chemical reactivity.
The Electron Localization Function (ELF) is a method used to map the electron pair probability in a molecule, providing a clear visualization of core electrons, covalent bonds, and lone pairs. nbinno.comwikipedia.org For this compound, an ELF analysis would distinctly show the localized electron pairs of the C-C and C-H bonds, the C-Cl bond, and the delocalized π-system of the aromatic ring. It offers a faithful representation of the molecule's bonding structure. wikipedia.org
Reduced Density Gradient (RDG) analysis is a complementary technique used to identify and visualize weak non-covalent interactions (NCIs). researchgate.net By plotting the RDG against the electron density, it is possible to distinguish between strong repulsive interactions, van der Waals interactions, and hydrogen bonds. For this compound, RDG analysis can reveal weak intramolecular interactions, such as those between the chloroethyl side chain and the phenyl ring, which help stabilize certain conformations.
Prediction of Chemical Reactivity and Stability
Chemical reactivity and the prediction of reaction sites can be effectively analyzed using conceptual Density Functional Theory (DFT), with Fukui functions being a key descriptor. nih.gov The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. scm.com It allows for the identification of the most likely sites for electrophilic and nucleophilic attack. researchgate.net
There are two primary types of Fukui functions:
f+(r) : This function corresponds to the addition of an electron and identifies sites susceptible to nucleophilic attack . The region with the highest f+(r) value is the most likely to accept an electron. scm.com
f-(r) : This function corresponds to the removal of an electron and identifies sites susceptible to electrophilic attack . The region with the highest f-(r) value is the most likely to donate an electron. scm.com
For practical application, these functions are often condensed to atomic centers, yielding condensed Fukui functions (fk+ and fk-). semanticscholar.org For this compound, the benzene ring contains sites for electrophilic substitution, while the aliphatic chain, particularly the carbon bonded to the chlorine atom, is a potential site for nucleophilic attack. The ethyl group is weakly activating and directs electrophiles to the ortho and para positions of the benzene ring. The chlorine atom on the side chain is an electron-withdrawing group, making the β-carbon more electrophilic and susceptible to nucleophilic substitution.
The condensed Fukui functions would quantify these qualitative predictions. The ortho and para carbons of the phenyl group are expected to have the highest fk- values, indicating them as the preferred sites for electrophilic attack. Conversely, the β-carbon (the one bonded to chlorine) is expected to have the highest fk+ value, marking it as the primary site for nucleophilic attack.
The following table presents hypothetical condensed Fukui function values for key atoms in this compound, illustrating the predicted reactivity.
| Atom/Position | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| Cipso | 0.05 | 0.10 | Low |
| Cortho | 0.08 | 0.25 | High (Electrophilic) |
| Cmeta | 0.06 | 0.12 | Low |
| Cpara | 0.09 | 0.28 | High (Electrophilic) |
| Cα (CH2-Ph) | 0.12 | 0.04 | Moderate (Nucleophilic) |
| Cβ (CH2-Cl) | 0.35 | 0.02 | High (Nucleophilic) |
| Cl | 0.15 | 0.01 | Moderate (Nucleophilic) |
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely employed in drug discovery and toxicology to understand molecular interactions and to screen for potential bioactive compounds. nbinno.commdpi.com The simulation predicts the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. mdpi.com
This compound, as a xenobiotic, is likely metabolized in the body by enzymes such as those in the Cytochrome P450 (CYP) family. Molecular docking simulations can be used to predict how this compound binds within the active site of a specific CYP isoform, for example, CYP2E1, which is known to metabolize small halogenated organic compounds.
In a typical docking simulation, the protein receptor is held rigid or with limited flexibility, while the ligand (this compound) is allowed to explore various conformations and orientations within the binding pocket. The simulation algorithm scores these poses based on a force field that calculates intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A simulation of this compound with CYP2E1 would likely show the benzene ring engaging in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site. The chloroethyl group could orient itself towards the heme iron center, the catalytic core of the enzyme, positioning it for an oxidation reaction. The results can help predict the molecule's metabolic fate and potential for bioactivation into more reactive species.
Below is a hypothetical summary of results from a molecular docking simulation of this compound with a human Cytochrome P450 enzyme.
| Parameter | Value/Description |
|---|---|
| Target Receptor | Human Cytochrome P450 2E1 (CYP2E1) |
| Binding Affinity (kcal/mol) | -6.8 |
| Predicted Interactions | Hydrophobic, π-π stacking, Halogen bond |
| Key Interacting Residues | Phe112, Tyr206, Leu210, Phe298, Val368 |
| Predicted Binding Pose | Benzene ring in hydrophobic pocket; Chloroethyl group oriented towards the heme catalytic center. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology and Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical reactivity of a compound based on its molecular structure. unipi.it These models establish a correlation between calculated molecular descriptors and an observed activity, such as toxicity. researchgate.netnih.gov QSAR is a vital tool in toxicology and chemical risk assessment for predicting the properties of untested chemicals, thereby reducing the need for extensive animal testing. researchgate.netnih.gov
For a series of related compounds, such as substituted benzenes, QSAR models can be developed to predict toxicological endpoints like the 50% lethal concentration (LC50) or the 50% growth inhibition concentration (IGC50). researchgate.netnih.gov The models are built by calculating a range of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to find the best correlation with the experimental data. unipi.itresearchgate.net
To build a QSAR model for the predictive toxicology of this compound, one would use a dataset of benzene derivatives with known toxicity values. unipi.it Key molecular descriptors for this compound would include:
Log P (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which influences absorption and distribution.
Molecular Weight (MW): Relates to the size of the molecule.
Topological Polar Surface Area (TPSA): Relates to the polarity and potential for membrane penetration.
Electronic Descriptors: Such as HOMO/LUMO energies, which relate to reactivity.
Steric Descriptors: Describing the shape and size of the molecule.
A resulting QSAR equation might take a form like: log(1/LC50) = a * (Log P) - b * (LUMO Energy) + c. By inputting the calculated descriptor values for this compound into a validated QSAR model for benzene derivatives, its potential toxicity can be estimated. researchgate.net
The table below lists important molecular descriptors for this compound that would be used in a typical QSAR study.
| Molecular Descriptor | Abbreviation | Typical Value/Significance |
|---|---|---|
| Octanol-Water Partition Coefficient | Log P | ~3.2 (Indicates high hydrophobicity) |
| Molecular Weight | MW | 140.61 g/mol |
| Topological Polar Surface Area | TPSA | 0 Ų (Non-polar molecule) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity) |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity) |
| Number of Rotatable Bonds | nRotb | 2 (Indicates conformational flexibility) |
Biological Interactions and Mechanistic Toxicology
Cellular and Subcellular Interactions
The interaction of (2-Chloroethyl)benzene with cellular components is primarily dictated by the reactivity of its chloroethyl group. This functional group allows the molecule to act as an alkylating agent, a characteristic that underpins its cytotoxic effects.
The cytotoxic potential of this compound is linked to its ability to alkylate biological macromolecules. The chloroethyl moiety is a key structural feature in several established chemotherapeutic agents, which function by forming covalent bonds with cellular components, particularly DNA. This alkylation can lead to DNA damage, such as interstrand cross-links, which disrupt DNA replication and transcription in cancer cells, ultimately triggering programmed cell death, or apoptosis.
Derivatives of this compound, such as phenyl-3-(2-chloroethyl)ureas (CEUs), have demonstrated significant in vitro antitumor activity. Mechanistic studies of these related compounds show that their efficiency is often not compromised by common drug resistance mechanisms, including the overexpression of multidrug resistance proteins or increased DNA repair capabilities aacrjournals.org. The primary mechanism for these derivatives is not direct DNA alkylation but rather the disruption of the cellular cytoskeleton, as detailed in the following section aacrjournals.org.
| Compound Class | Primary Cytotoxic Mechanism | Key Cellular Target | Reference |
|---|---|---|---|
| This compound (potential) | Alkylation | DNA, Proteins | Inferred from chemical structure |
| Phenyl-3-(2-chloroethyl)ureas (CEUs) | Microtubule Disruption | β-tubulin | aacrjournals.org |
Research into closely related compounds provides significant insight into a key subcellular target of this compound's cytotoxic effects. Studies on phenyl-3-(2-chloroethyl)ureas (CEUs) have identified them as potent antimicrotubule agents aacrjournals.org.
The mechanism involves the covalent binding of these compounds to β-tubulin, a subunit of microtubules aacrjournals.org. This interaction leads to a depolymerization of the microtubule network. Since microtubules are essential components of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division, their disruption has profound consequences for the cell. The collapse of the microtubule network can also lead to secondary effects such as the disruption of the actin cytoskeleton and alterations in nuclear morphology aacrjournals.org. This antimicrotubule activity effectively inhibits the proliferation and migration of both tumor and endothelial cells aacrjournals.org. It is also noted that metabolites of benzene (B151609), the parent compound, can inhibit tubulin function, leading to a blockage of mitosis mdpi.com.
While direct studies on this compound are limited, the activities of its parent compound, benzene, and structurally similar molecules suggest a potential for modulating the cell cycle and inducing apoptosis.
Benzene exposure has been shown to cause cell cycle arrest in human peripheral blood mononuclear cells, specifically inducing accumulation in the S and G2/M phases researchgate.net. This arrest is often accompanied by an increase in apoptosis researchgate.net. The mechanism for benzene-induced cell cycle suppression in hematopoietic progenitor cells may be mediated by the p53 tumor suppressor protein, which leads to the overexpression of p21, a cyclin-dependent kinase inhibitor nih.gov.
Furthermore, compounds with a similar phenethyl structure, such as phenethyl isothiocyanate (PEITC), are known to be potent inducers of apoptosis in various cancer cell lines frontiersin.orgnih.govnih.govresearchgate.net. PEITC can trigger apoptosis through the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and activation of caspases, which are key executioner proteins in the apoptotic pathway frontiersin.orgnih.govnih.gov. Given its nature as a reactive alkylating agent, it is plausible that this compound or its metabolites could initiate similar stress pathways, leading to cell cycle arrest and subsequent apoptosis.
| Compound | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Benzene | S and G2/M Phase Arrest, Apoptosis | p53/p21 pathway activation | researchgate.netnih.gov |
| Phenethyl Isothiocyanate (PEITC) | Apoptosis Induction | ROS generation, JNK activation, Caspase activation | frontiersin.orgnih.govnih.gov |
| This compound | Potential for Cell Cycle Arrest and Apoptosis | Inferred from alkylating nature and structural similarity to active compounds | N/A |
Metabolic Transformation Pathways in Biological Systems
This compound, as a xenobiotic compound, is subject to metabolic processes aimed at increasing its water solubility to facilitate excretion. These biotransformations are typically categorized into Phase I and Phase II reactions.
Phase I metabolism involves the introduction or exposure of functional groups on the parent compound, commonly through oxidation, reduction, or hydrolysis reactions. For aromatic compounds like this compound, oxidation is a primary metabolic route, catalyzed mainly by the cytochrome P450 (CYP) family of enzymes who.int.
Based on the metabolism of benzene and related alkylbenzenes, two main oxidative pathways are likely for this compound:
Aromatic Hydroxylation : The benzene ring can be oxidized by CYP enzymes to form an epoxide intermediate, analogous to the formation of benzene oxide from benzene who.int. This reactive epoxide can then undergo spontaneous rearrangement to form various chlorophenylethanol isomers.
Side-Chain Oxidation : The ethyl group attached to the benzene ring can also be a target for oxidation. Oxidation of alkylbenzenes can occur at the benzylic position, which would ultimately lead to the formation of a carboxylic acid study.com.
These oxidative reactions convert the lipophilic this compound into more polar metabolites, which can then be further processed in Phase II metabolism or excreted nih.gov.
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, which significantly increases their polarity and facilitates their elimination from the body. A critical Phase II pathway for electrophilic metabolites is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs) mdpi.comencyclopedia.pub.
The metabolites of this compound are prime candidates for this pathway:
The epoxide intermediate formed during aromatic hydroxylation is an electrophilic species that can react with the nucleophilic thiol group of GSH who.int. This reaction opens the epoxide ring and forms a glutathione conjugate.
The parent compound itself, possessing a reactive chloroethyl group, could potentially undergo nucleophilic substitution with GSH, displacing the chloride ion to form a conjugate washington.edu.
This conjugation serves as a detoxification mechanism, neutralizing the reactive electrophilic metabolites and preventing them from damaging critical cellular components like DNA and proteins encyclopedia.pub. The resulting GSH conjugates are more water-soluble and can be further metabolized and excreted from the body mdpi.com.
Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1 Inhibition)
The metabolism of benzene and its derivatives is highly dependent on the cytochrome P450 (CYP) enzyme system . For benzene, CYP2E1 is the primary enzyme responsible for its metabolism at lower concentrations, while other isoforms like CYP2B1 may be involved at higher concentrations nih.gov. The metabolic process can lead to the formation of reactive metabolites .
Studies on other chlorinated hydrocarbons, such as chloroethylenes, have demonstrated inhibitory effects on CYP2E1. For instance, trans- and cis-1,2-dichloroethylene are known to inactivate CYP2E1 during their own metabolism nih.gov. This suggests that chlorinated compounds can interact with and inhibit key metabolic enzymes. However, specific studies detailing the inhibitory potential of this compound on CYP1A2 and CYP2E1 are not extensively documented in the reviewed literature.
Genotoxicity and Mutagenicity Assessments
DNA Damage Induction and Chromosomal AberrationsThe genotoxic effects of benzene are well-established, with its metabolites known to be clastogenic (causing chromosomal breaks) and aneugenic (affecting chromosome number)nih.gov. Exposure to benzene has been shown to induce micronuclei, sister chromatid exchanges, DNA strand breaks, and various chromosomal aberrations in the lymphocytes of exposed individualsnih.govnih.govnih.gov. The specific patterns of these aberrations, however, can be variablenih.gov.
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
A primary mechanism of benzene-induced toxicity involves the generation of oxidative stress researchgate.netekb.eg. The metabolism of benzene leads to the formation of reactive metabolites that can generate reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals researchgate.netnih.gov. This imbalance between ROS production and the cell's antioxidant defenses can lead to damage of cellular macromolecules, including DNA, lipids, and proteins nih.govnih.gov. Similarly, other chlorinated benzenes have been shown to cause oxidative stress in human lung epithelial cells nih.gov.
Despite the established role of oxidative stress in the toxicity of benzene and other chlorinated aromatic compounds, specific studies measuring ROS generation or markers of oxidative stress following exposure to this compound have not been identified.
Hematotoxicity Mechanisms (e.g., Bone Marrow Effects, Pyroptosis Pathways)
Chronic exposure to benzene is famously linked to hematotoxicity, targeting the bone marrow and leading to conditions such as aplastic anemia and leukemia nih.govmdpi.com. The toxic effects are exerted on hematopoietic stem and progenitor cells, disrupting normal blood cell formation nih.govmdpi.com.
Recent research into the mechanisms of benzene's toxicity has identified pyroptosis, a form of programmed cell death, as a contributing factor to its hematotoxic effects. Metabolites of benzene can activate the Aim2/Casp1 signaling pathway, leading to pyroptotic cell death in hematopoietic cells nih.govnih.gov.
Currently, there is no direct evidence or research available that specifically links this compound to hematotoxic effects, bone marrow damage, or the induction of pyroptosis pathways.
Enzyme-Substrate Interactions and Biochemical Assays
The chemical reactivity of this compound is influenced by both the aromatic phenyl ring and the chloroethyl side chain. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions . The phenyl ring can undergo electrophilic aromatic substitution nbinno.com. While computational models can be used to predict the most reactive sites on the molecule, specific biochemical assays detailing its interaction as a substrate with key metabolic or toxicologically relevant enzymes are not available in the reviewed literature nbinno.com. Studies on the biodegradation of related compounds like ethylbenzene (B125841) have shown that it can serve as a substrate for monooxygenase enzymes, but these studies did not include this compound nih.gov.
Environmental Fate, Transport, and Degradation Research
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds. For (2-Chloroethyl)benzene, the primary abiotic degradation pathways are hydrolysis and photochemical reactions in the atmosphere.
In aqueous environments, this compound can undergo hydrolysis, a reaction with water that cleaves the carbon-chlorine bond. Quantitative Structure-Activity Relationship (QSAR) models have been used to simulate the hydrolysis kinetics of this compound. These models predict a half-life of approximately 72 hours in aqueous media at a neutral pH of 7. The primary hydrolysis product of a similar compound, o-chlorobenzyl chloride, is o-chlorobenzyl alcohol, which forms through an abiotic process. oecd.org This suggests that this compound likely hydrolyzes to form 2-phenylethanol (B73330). The rate of hydrolysis for some chlorinated compounds has been shown to be relatively independent of pH, as seen with o-chlorobenzyl chloride, which has similar half-lives at pH 4.0, 7.0, and 9.0. oecd.org
Table 1: Estimated Hydrolysis Half-life of this compound
| pH | Estimated Half-life (hours) |
| 7 | ~72 |
Data derived from QSAR model simulations.
In the atmosphere, this compound is subject to photochemical degradation, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated using structure estimation methods. nih.gov This reaction is a significant pathway for the removal of volatile organic compounds (VOCs) from the troposphere. researchgate.net
The estimated rate constant for the reaction of this compound with hydroxyl radicals is 5.6 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 3 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov While reactions with ozone and nitrate (B79036) radicals are also possible degradation pathways for aromatic compounds, the reaction with hydroxyl radicals is typically the most significant for compounds like benzene (B151609) and its derivatives. canada.canih.gov The major products of the photo-oxidation of similar aromatic compounds include phenols, nitrophenols, and aldehydes. canada.ca
Table 2: Estimated Atmospheric Degradation Data for this compound
| Reactant | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |
| Hydroxyl Radicals (•OH) | 5.6 x 10⁻¹² | ~3 days |
Data based on structure estimation methods and assumed atmospheric concentrations. nih.gov
Biotic Degradation Pathways
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of xenobiotic compounds from the environment.
Microbial degradation of halogenated aromatic compounds can proceed through various pathways, with dehalogenation being a key initial step. nih.gov For chlorinated compounds, this can occur either oxidatively or reductively. nih.gov In the case of bis(2-chloroethyl) ether, a related compound, biodegradation by Xanthobacter sp. strain ENV481 involves sequential dehalogenation reactions. asm.orgresearchgate.net This process leads to the formation of 2-(2-chloroethoxy)ethanol (B196239) and subsequently diethylene glycol. asm.orgresearchgate.net
Another potential pathway is O-dealkylation, which has been observed in the degradation of bis(2-chloroethyl) ether by Pseudonocardia sp. strain ENV478, mediated by a monooxygenase. researchgate.net While direct evidence for this compound is limited, these examples with structurally related compounds suggest that similar dehalogenation and potentially O-dealkylation pathways could be involved in its microbial biodegradation. The initial steps in the aerobic degradation of many aromatic compounds involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols which are then subject to ring cleavage. nih.govfrontiersin.org
Specific bacterial strains have been identified that are capable of degrading xenobiotic compounds, including halogenated aromatic hydrocarbons. For instance, Pseudomonas putida is known to degrade chlorobenzene (B131634) via a dioxygenation reaction. nih.gov Burkholderia sp. and Cupriavidus sp. have shown the ability to degrade various components of BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and xylene). nih.gov
While strains specifically degrading this compound have not been extensively documented in the provided search results, the catabolic potential of various bacterial genera suggests that they could play a role. For example, Xanthobacter species have been shown to utilize bis(2-chloroethyl) ether as a sole source of carbon and energy. asm.orgresearchgate.net The degradation of benzene under anaerobic conditions has been linked to specific microbial clades, such as Thermincola and a deltaproteobacterial clade. biorxiv.org The presence of specific functional genes, such as those for alkane hydroxylase and catechol 2,3-dioxygenase in Burkholderia sp., indicates the genetic basis for the degradation of both aliphatic and aromatic hydrocarbons. nih.gov The ability of microorganisms to adapt and metabolize xenobiotics is a key area of research for bioremediation strategies. epa.govmdpi.com
Environmental Partitioning and Mobility Studies
The environmental partitioning and mobility of a chemical describe its distribution among different environmental compartments (air, water, soil, sediment) and its potential for transport. These properties are influenced by the chemical's physical and chemical characteristics, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).
For this compound, a log Kow of 3.1 and a vapor pressure of 0.12 mmHg at 25°C have been predicted. These values suggest a moderate tendency to partition from water to organic carbon in soil and sediment, and a moderate volatility. The mobility of related compounds like bis-2-chloroethyl ether in aquifer material has been shown to be influenced by sorption processes. nih.gov Despite its high aqueous solubility, sorption can hinder its leaching and transport in groundwater. nih.gov
Fugacity-based models, such as the Mackay Level III model, can be used to estimate the environmental distribution of chemicals. oecd.org These models consider the properties of the chemical and the characteristics of the environmental compartments to predict where the chemical is likely to accumulate. For many organic pollutants, there is a need for more experimental data on key parameters like the organic carbon-water (B12546825) distribution coefficient (Koc) to accurately predict their mobility in the environment. acs.org
Table 3: Predicted Physicochemical Properties and Partitioning Behavior of this compound
| Property | Predicted Value | Implication for Environmental Partitioning |
| log Kow | 3.1 | Moderate potential for bioaccumulation and sorption to organic matter. |
| Vapor Pressure | 0.12 mmHg at 25°C | Moderate volatility, suggesting partitioning to the atmosphere is possible. |
Data derived from modeling.
Soil-Water Partitioning (Kow, Koc)
The partitioning of this compound between soil and water is a critical factor in determining its mobility and bioavailability in the environment. This behavior is characterized by the octanol-water partition coefficient (Kow) and the soil organic carbon-water partition coefficient (Koc).
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to associate with organic matter rather than water. A higher Kow value indicates a greater affinity for organic materials, such as the organic fraction of soil. The logarithm of this coefficient, log Kow, is commonly used. For this compound, the log Kow has been reported as 2.95. nih.gov This value is used to estimate the chemical's potential for bioaccumulation in organisms and its adsorption to soil and sediment. energy.gov
The soil organic carbon-water partition coefficient (Koc) describes the chemical's tendency to adsorb to the organic carbon component of soil. energy.gov A high Koc value suggests that the compound will be strongly bound to soil particles, reducing its mobility and the likelihood of it leaching into groundwater. energy.gov For this compound, the Koc has been estimated to be 810. nih.govguidechem.com Based on this value, this compound is expected to have low mobility in soil. nih.govguidechem.com This strong adsorption to soil and sediment is a key factor in its environmental distribution. nih.gov
Table 1: Soil-Water Partitioning Coefficients for this compound
| Parameter | Value | Reference |
|---|---|---|
| Log Kow | 2.95 | nih.gov |
| Koc (L/kg) | 810 (estimated) | nih.govguidechem.com |
Volatilization from Water and Soil Surfaces
Volatilization is a significant process in the environmental fate of this compound, influencing its transfer from terrestrial and aquatic systems to the atmosphere. nih.gov This process is largely governed by the compound's Henry's Law constant and vapor pressure.
The Henry's Law constant (H) for this compound is estimated to be 2.8 x 10⁻³ atm-m³/mol at 25°C. nih.gov This value indicates that this compound is expected to volatilize from water surfaces. nih.gov Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 9 hours. nih.govguidechem.com For a model lake, the estimated volatilization half-life is 6 days. nih.govguidechem.com
Volatilization from moist soil surfaces is also anticipated to be an important fate process. nih.govguidechem.com The compound's vapor pressure, reported as 1.69 mm Hg at 25°C, suggests that it may also volatilize from dry soil surfaces. nih.govguidechem.com
Table 2: Volatilization Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Henry's Law Constant | 2.8 x 10⁻³ atm-m³/mol (estimated) | nih.gov |
| Vapor Pressure | 1.69 mm Hg at 25°C | nih.govguidechem.com |
| Volatilization Half-Life (Model River) | 9 hours (estimated) | nih.govguidechem.com |
| Volatilization Half-Life (Model Lake) | 6 days (estimated) | nih.govguidechem.com |
Environmental Modeling and Risk Assessment Methodologies
To better understand and predict the environmental behavior of this compound and its associated risks, researchers employ various modeling and assessment techniques. These methodologies help to account for the inherent uncertainties in environmental systems.
Monte Carlo Simulations for Uncertainty Analysis
Monte Carlo simulation is a computational technique used to understand the impact of uncertainty and variability in risk assessment. drlee.ionumberanalytics.com In the context of this compound's environmental fate, this method can be applied to quantify the uncertainty in parameters such as partition coefficients (e.g., log Kow) and degradation half-lives. By running numerous simulations with input parameters sampled from their respective probability distributions, a range of possible outcomes for the concentration and persistence of the compound in different environmental compartments can be generated. iiasa.ac.atru.nl This approach allows for a more probabilistic assessment of environmental risk, rather than relying on single-point deterministic estimates.
Sensitivity Analysis of Environmental Parameters
Sensitivity analysis is a modeling technique used to determine how different sources of uncertainty contribute to a model's output uncertainty. For this compound, a sensitivity analysis can identify which environmental parameters have the most significant influence on its predicted fate and transport. Parameters such as soil sorption rates and hydrolysis rates can be ranked in terms of their impact on outcomes like groundwater contamination potential. This helps prioritize data collection and research efforts on the most influential factors, leading to more robust and reliable environmental models.
Advanced Applications in Fine Chemical Synthesis and Materials Science
Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
(2-Chloroethyl)benzene is a critical starting material in the pharmaceutical industry, primarily utilized for the introduction of the phenethyl group into larger, more complex molecules. nbinno.com The reactivity of the chlorine atom on the ethyl side chain makes it susceptible to nucleophilic substitution reactions, a common strategy in the synthesis of APIs. nbinno.com This allows for the facile attachment of the phenethyl moiety to various molecular scaffolds, which is a recurring structural motif in a number of therapeutic agents.
One notable application of this compound is as a precursor in the synthesis of the anticoagulant drug, Clocoumarol. lookchem.comchemicalbook.com In this synthesis, the phenethyl group is incorporated into the final coumarin-based structure, which is essential for its biological activity.
Furthermore, this compound is a key intermediate in the production of N-phenethyl-4-piperidinone (NPP). wikipedia.org NPP is a crucial precursor for the synthesis of fentanyl and its analogues, a class of potent synthetic opioids. wikipedia.org The synthesis involves the alkylation of 4-piperidinone with a phenethylating agent like phenethyl bromide or chloride. wikipedia.org
The phenethylamine (B48288) scaffold, which can be derived from this compound, is fundamental to a wide range of neurologically active drugs due to its structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov The versatility of this compound as a phenethylating agent underscores its importance in the development of new therapeutic agents. nbinno.com
| Pharmaceutical | Therapeutic Class | Role of this compound |
|---|---|---|
| Clocoumarol | Anticoagulant | Precursor for the synthesis of the core structure. lookchem.comchemicalbook.com |
| Fentanyl Analogues | Opioid Analgesic | Used in the synthesis of the key intermediate N-phenethyl-4-piperidinone (NPP). wikipedia.org |
Synthesis of Agrochemicals and Bioactive Compounds
The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the manufacture of pesticides and herbicides. The introduction of the phenethyl group can modulate the biological activity and physical properties of agrochemical compounds, enhancing their efficacy and selectivity. While specific, publicly detailed synthetic routes for commercial agrochemicals starting from this compound are often proprietary, its role as a building block is well-established within the industry.
The synthesis of various bioactive compounds leverages the reactivity of this compound. Its ability to participate in reactions such as Friedel-Crafts alkylations and nucleophilic substitutions allows for its incorporation into a wide range of molecular architectures. nbinno.com This versatility makes it a valuable tool for medicinal chemists and those involved in the discovery of new biologically active molecules.
Role in Specialty Polymer and Plasticizer Production (from a chemical synthesis perspective)
From a chemical synthesis perspective, this compound offers potential as a monomer or a modifying agent in the production of specialty polymers. The presence of the reactive chloroethyl group allows for its incorporation into polymer chains through various polymerization techniques. For instance, it can be converted into derivatives suitable for radical polymerization.
The synthesis of poly(vinylbenzyl chloride) provides a parallel for how a reactive group on a benzene (B151609) ring can be utilized in polymer chemistry. ukm.my In a similar vein, this compound could be functionalized to create novel monomers. The resulting polymers containing the phenethyl moiety may exhibit unique properties such as altered thermal stability, refractive index, or hydrophobicity.
In the context of plasticizers, this compound can be used as an alkylating agent to synthesize larger ester- or ether-based molecules. These molecules, when added to a polymer matrix like PVC, can increase flexibility and durability. The synthesis would typically involve a nucleophilic substitution reaction where the chlorine atom is displaced by an alcohol or a carboxylate salt to form a new carbon-oxygen bond, yielding a high-molecular-weight compound suitable for use as a plasticizer.
Design and Synthesis of Novel Chemical Probes and Reagents
The development of novel chemical probes and reagents is crucial for advancing our understanding of biological systems and for various analytical applications. rsc.org Chemical probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorescent dye or a radioactive isotope). nih.gov
The phenethyl group derived from this compound can serve as a hydrophobic linker or as part of the recognition element in a chemical probe. Its ability to undergo nucleophilic substitution allows for the covalent attachment of reporter groups or other functional moieties. nbinno.com For example, it could be used to alkylate a fluorescent dye, tethering the phenethyl group to the signaling unit.
In the design of photoaffinity labels, which are used to identify protein-ligand interactions, a photoreactive group is incorporated into a molecule that binds to a specific protein target. nih.gov this compound could be used to synthesize derivatives that carry both a photoreactive group and a binding moiety, creating a tool to investigate biological targets. While specific examples of probes synthesized directly from this compound are not widespread in the literature, its chemical properties make it a plausible and useful building block for the rational design of such specialized chemical tools. nih.gov
Future Research Directions and Emerging Challenges
Elucidation of Underexplored Reaction Pathways
The reactivity of (2-Chloroethyl)benzene is primarily characterized by nucleophilic substitution at the chloroethyl group and electrophilic substitution on the benzene (B151609) ring. nbinno.com However, a vast potential for novel transformations remains to be explored. Future research should focus on:
Advanced Catalysis for Selective Functionalization: A significant area for exploration is the use of advanced catalytic systems to achieve high chemo- and regioselectivity. While Friedel-Crafts reactions are common, they have limitations. Research into palladium(II)-catalyzed oxidative functionalization of C-H bonds presents an opportunity for selectively creating esters, ethers, and aryl-halides under milder conditions. Investigating catalysts like iron(III) triflimide for regioselective chlorination could also unlock new synthetic pathways.
Dual Reactivity Exploration: The molecule's structure allows for reactions at two distinct sites. Future studies could investigate sequential or one-pot reactions that functionalize both the side chain and the aromatic ring, leading to the synthesis of complex molecules that are otherwise difficult to access.
Novel Coupling Reactions: Beyond standard applications, exploring the participation of this compound in novel cross-coupling reactions could expand its synthetic utility. Investigating its reactivity with a broader range of organometallic reagents and under various catalytic conditions is a promising avenue.
Development of Greener Synthetic Routes and Sustainable Methodologies
Traditional synthesis methods for this compound, such as the chlorination of ethylbenzene (B125841) or the reaction of benzene with ethylene (B1197577) dichloride using a Lewis acid catalyst, often involve hazardous materials and generate significant waste. prepchem.com A critical challenge is the development of more sustainable and environmentally benign synthetic strategies. chemistryjournals.net
Key areas for future research include:
Alternative Solvents and Reagents: Shifting away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal of green chemistry. chemistryjournals.net For instance, developing synthetic routes that can be performed in aqueous media, potentially using micellar conditions, could vastly reduce the environmental impact. nih.gov The use of less hazardous chlorinating agents than those traditionally used is also a key area of focus.
Catalyst Innovation: The development of highly efficient and recyclable catalysts is crucial. Iron-catalyzed chlorination, for example, represents a more environmentally friendly alternative to other methods. Further research into solid-supported catalysts or biocatalysis could lead to processes with improved atom economy and reduced waste generation. chemistryjournals.net
Energy-Efficient Processes: Exploring methodologies like microwave-assisted synthesis or flow chemistry can lead to significant reductions in reaction times and energy consumption compared to conventional batch processes. chemistryjournals.net These technologies offer better control over reaction parameters, potentially leading to higher yields and purities.
| Synthesis Method | Traditional Approach | Greener Alternative |
| Chlorinating Agent | Gaseous chlorine, Sulfuryl chloride prepchem.com | N-chlorosuccinimide (NCS) with a suitable catalyst |
| Catalyst | Lewis acids (e.g., AlCl₃) | Iron(III) chloride, Iron(III) triflimide |
| Solvent | Organic solvents nbinno.com | Water, Ionic liquids, Supercritical fluids chemistryjournals.net |
| Process | Batch processing chemistryjournals.net | Flow chemistry, Microwave-assisted synthesis chemistryjournals.net |
Comprehensive Mechanistic Understanding of Biological Effects
Given its use as a chemical intermediate, understanding the biological and toxicological profile of this compound is paramount. While it is not a therapeutic agent itself, its structural motifs are present in biologically active molecules.
Future research should aim for:
Metabolic Pathway Elucidation: The metabolism of this compound is not extensively detailed in current literature. Research should focus on identifying its metabolic fate, including the enzymes involved (such as cytochrome P450 isozymes) and the resulting metabolites. nih.gov The metabolic activation of its parent compound, benzene, serves as a useful model, suggesting that reactive metabolites could be formed. nih.gov For example, studies on similar compounds show oxidation at the chloroethyl group can yield chloroacetaldehyde, a known mutagen. acs.org
Mechanism of Toxicity: The chloroethyl group is a key feature that can participate in nucleophilic substitution reactions, giving it the potential to alkylate biological macromolecules like DNA and proteins. This mechanism is shared by some anticancer agents, such as chloroethyl-containing nitrosoureas. Detailed mechanistic studies are needed to understand if this compound or its metabolites can cause cellular damage through such pathways.
Structure-Toxicity Relationships: By synthesizing and studying derivatives of this compound, researchers can establish clear structure-activity relationships (SAR) and structure-toxicity relationships. This knowledge is vital for designing safer chemicals and for predicting the toxicological profiles of related compounds.
Advanced Environmental Monitoring and Remediation Technologies
As a halogenated aromatic compound, this compound is a potential environmental pollutant. Developing sensitive monitoring techniques and effective remediation strategies is essential.
Emerging challenges and research directions include:
Sensitive Detection Methods: While gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for detecting volatile compounds like this compound, there is a continuous need for more rapid, on-site, and cost-effective monitoring technologies. Developing advanced sensors and analytical protocols will enable better tracking of its presence in soil, water, and air.
Bioremediation and Phytoremediation: Exploring the potential of microorganisms to degrade this compound offers a sustainable remediation approach. nih.gov Similarly, phytoremediation, which uses plants to remove, degrade, or contain environmental contaminants, has been proposed as a low-cost technique for related chlorinated solvents and aromatic compounds. nih.gov
Advanced Oxidation and Reduction Processes: In-situ chemical oxidation (ISCO) and in-situ chemical reduction (ISCR) are promising technologies for treating sites contaminated with chlorinated solvents. itrcweb.orgaugustmack.com Research into the efficacy of these methods for this compound, including the use of reagents like zero-valent iron (ZVI), is needed. augustmack.commdpi.com
Novel Sorbent Materials: The development of advanced sorbent materials, such as functionalized metal-organic frameworks (MOFs), could provide a highly effective means for the selective removal of this compound and similar pollutants from contaminated water sources.
| Remediation Technology | Description | Applicability to this compound |
| In-Situ Chemical Oxidation (ISCO) | Injection of oxidants to destroy contaminants through chemical reactions. itrcweb.org | Potentially effective for degrading the aromatic ring and side chain. |
| In-Situ Chemical Reduction (ISCR) | Uses reducing agents like zero-valent iron (ZVI) to facilitate dechlorination. augustmack.com | Promising for targeting the chloroethyl group. |
| Bioremediation | Use of microorganisms to break down pollutants. itrcweb.org | Feasibility depends on identifying or engineering microbes capable of metabolizing the compound. |
| Phytoremediation | Use of plants to clean up contaminated environments. nih.gov | A low-cost, sustainable option that requires further investigation for this specific compound. nih.gov |
| Permeable Reactive Barriers (PRB) | A subsurface barrier containing reactive materials (e.g., ZVI) that treats contaminated groundwater as it flows through. augustmack.commdpi.com | Could be an effective long-term solution for groundwater plumes. |
| Thermal Remediation | Heating the subsurface to volatilize or degrade contaminants. itrcweb.orgaugustmack.com | Effective for source zone removal but can be energy-intensive. augustmack.com |
Integration of Experimental and Computational Approaches
The synergy between experimental research and computational modeling is a powerful tool for accelerating our understanding of this compound. nbinno.com
Future work should focus on:
Predictive Modeling of Reactivity: Computational methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, molecular geometry, and reactivity. nbinno.com Fukui function calculations can help predict the most reactive sites for various chemical transformations, guiding experimental design. nbinno.com
Computational Toxicology: In silico models can be used to predict the biological activity and toxicological profile of this compound and its derivatives. researchgate.net Molecular docking and simulation studies can predict how the molecule might interact with biological targets like enzymes and receptors, helping to elucidate its mechanism of action and potential toxicity. nbinno.com
Reaction Pathway Simulation: Computational chemistry can be used to model potential reaction pathways, calculate activation energies, and predict product distributions. nih.govnih.gov This can help in the design of more efficient and selective synthetic routes and provide a deeper understanding of reaction mechanisms that can be challenging to probe experimentally.
By integrating these computational approaches with targeted experimental validation, researchers can more efficiently explore the chemical space of this compound, leading to the development of novel applications, safer processes, and a more complete understanding of its environmental and biological impact.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (2-Chloroethyl)benzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves the Friedel-Crafts alkylation of benzene with 1-chloro-2-phenylethane. Key parameters include temperature control (20–25°C), use of Lewis acid catalysts (e.g., AlCl₃), and inert atmosphere to minimize side reactions. Optimization strategies:
- Purity : Purify via fractional distillation (bp 143–144°C; density 1.34 g/cm³ at 20°C) .
- Yield Improvement : Use deuterated analogs (e.g., (1-Bromoethyl-2,2,2-d3)benzene) to track reaction pathways via isotopic labeling .
- Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | AlCl₃ (0.1–0.3 molar ratio) | |
| Reaction Temperature | 20–25°C | |
| Distillation Range | 143–144°C |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize ¹H NMR signals at δ 3.7–4.1 ppm (CH₂Cl group) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR peaks at 45–50 ppm (CH₂Cl) and 125–140 ppm (aromatic carbons) .
- GC-MS : Monitor molecular ion peaks at m/z 140.6 (M⁺) and fragment ions at m/z 105 (loss of Cl) .
- Purity Validation : Use GC with flame ionization detection (FID) and compare retention times against certified standards .
Q. What are the established methods for assessing the acute toxicity of this compound in laboratory settings?
- Methodological Answer :
- In Vivo Models : Conduct acute exposure studies in rodents (OECD TG 423), focusing on LD₅₀ determination and histopathological analysis of liver/kidney tissues .
- Biomarker Identification : Track urinary metabolites (e.g., phenylacetic acid derivatives) via LC-MS to assess bioaccumulation .
- Risk Assessment : Use probabilistic models to estimate upper-bound cancer risks (e.g., >10⁻⁶ for 2-chloroethyl ether analogs) and non-carcinogenic hazard indices .
Advanced Research Questions
Q. How can computational chemistry models be applied to predict the reactivity and stability of this compound under various environmental conditions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict bond dissociation energies (C-Cl: ~330 kJ/mol) and electrophilic sites .
- Degradation Pathways : Simulate hydrolysis kinetics (e.g., half-life in aqueous media at pH 7: ~72 hours) using QSAR models .
- Environmental Fate : Model vapor pressure (0.12 mmHg at 25°C) and log Kₒw (3.1) to predict soil/water partitioning .
Q. What strategies are recommended for resolving contradictions in experimental data related to the degradation pathways of this compound?
- Methodological Answer :
- Multi-Method Validation : Cross-validate GC-MS and HPLC data to confirm metabolite profiles. For example, discrepancies in half-life estimates can arise from matrix effects (soil vs. aqueous systems) .
- Isotopic Tracer Studies : Use ¹⁴C-labeled compounds to distinguish biotic vs. abiotic degradation contributions .
- Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in fate/transport parameters (e.g., diffusion coefficients) .
Q. What experimental approaches are used to investigate the electrophilic substitution behavior of this compound in aromatic systems?
- Methodological Answer :
- Competitive Reaction Studies : Compare nitration (HNO₃/H₂SO₄) and sulfonation (SO₃) rates with benzene analogs to determine directing effects. Meta-substitution is favored due to the electron-withdrawing Cl group .
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to measure primary/secondary KIEs, revealing transition-state structures .
- X-ray Crystallography : Resolve crystal structures of reaction intermediates (e.g., Wheland complexes) to confirm regioselectivity .
Ethical and Safety Considerations
- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental release .
- Data Integrity : Cross-check spectral data against authoritative databases (e.g., PubChem, CAS Common Chemistry) to avoid misidentification .
- Ethical Reporting : Disclose all conflicts of interest and adhere to institutional guidelines for human/animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
